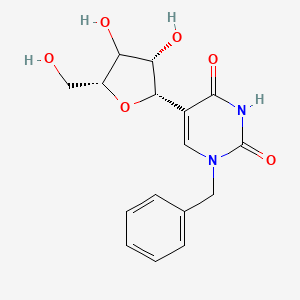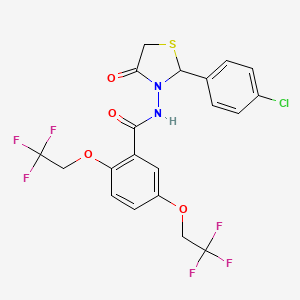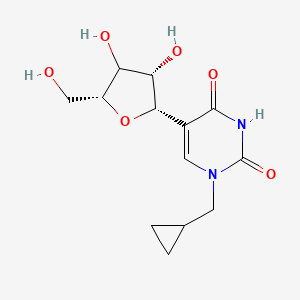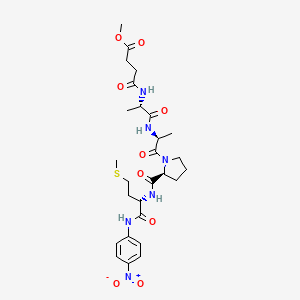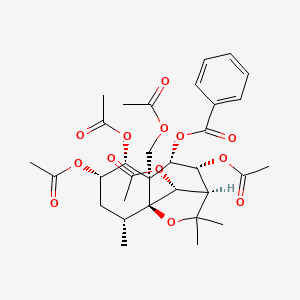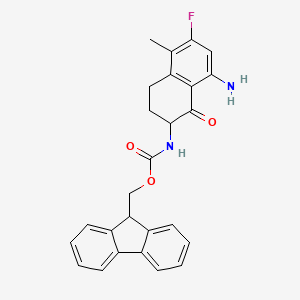
Exatecan Intermediate 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Exatecan Intermediate 3 is a crucial chemical compound used in the synthesis of exatecan mesylate, a potent anticancer agent. The compound is known for its role as an intermediate in the production of various drug molecules, particularly those used in cancer treatment. Its systematic name is 4-oxo-1H-pyrrolo[3,2-c]quinoline-3-carboxylic acid methyl ester, and it has the molecular formula C25H26N2O4 .
準備方法
Synthetic Routes and Reaction Conditions: Exatecan Intermediate 3 is typically synthesized through a series of chemical reactions starting from 2-quinolinecarboxylic acid and 3-amino-2-methylbenzoic acid. The process involves condensation reactions under controlled conditions to form the desired intermediate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves multiple steps, including acylation, bromination, and cross-coupling reactions. The intermediate is then further processed through rearrangement reactions and deprotection steps to yield exatecan mesylate . The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: Exatecan Intermediate 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further processed to produce exatecan mesylate and other related compounds .
科学的研究の応用
Exatecan Intermediate 3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of cellular processes and molecular interactions.
Industry: The compound is used in large-scale drug production facilities due to its high yield and purity.
作用機序
Exatecan Intermediate 3 itself does not exhibit significant biological activity. its derivative, exatecan mesylate, functions as a DNA topoisomerase I inhibitor. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, preventing the re-ligation of the cleaved DNA strand and ultimately causing DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
類似化合物との比較
Camptothecin: A natural product with a similar mechanism of action as exatecan mesylate.
Topotecan: A derivative of camptothecin used in cancer treatment.
Irinotecan: Another camptothecin derivative with clinical applications in cancer therapy.
Uniqueness of Exatecan Intermediate 3: this compound is unique due to its high yield and purity in industrial production, making it a preferred choice for large-scale synthesis of exatecan mesylate. Additionally, its role as an intermediate in the production of highly effective anticancer agents sets it apart from other similar compounds .
特性
分子式 |
C26H23FN2O3 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C26H23FN2O3/c1-14-15-10-11-23(25(30)24(15)22(28)12-21(14)27)29-26(31)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,12,20,23H,10-11,13,28H2,1H3,(H,29,31) |
InChIキー |
XGHIRGYFCYAMHA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
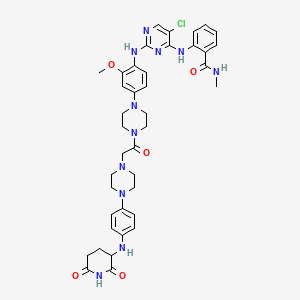
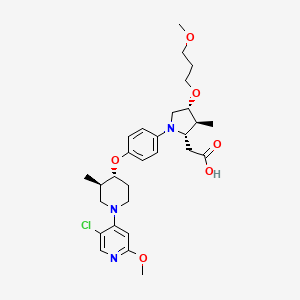
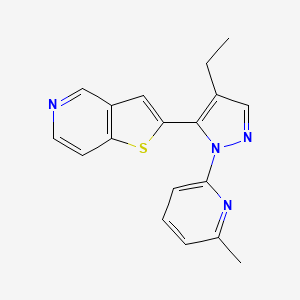
![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)
